2-Bromo-3-cyclohexylthiophene
Overview
Description
2-Bromo-3-cyclohexylthiophene is an organic compound with the molecular formula C10H13BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and a cyclohexyl group at the third position of the thiophene ring. It is commonly used as a building block in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-cyclohexylthiophene can be synthesized through various methods. One common approach involves the bromination of 3-cyclohexylthiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. This method ensures better control over reaction conditions and higher yields. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-cyclohexylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to form biaryl compounds.
Stille Coupling: This reaction uses organotin reagents and palladium catalysts to form carbon-carbon bonds.
Major Products Formed
The major products formed from these reactions include various substituted thiophenes and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials .
Scientific Research Applications
2-Bromo-3-cyclohexylthiophene has several applications in scientific research:
Organic Electronics: It is used as a building block in the synthesis of conjugated polymers for organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: It is employed in the development of new materials with unique optical and electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyclohexylthiophene in various reactions involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. The presence of the cyclohexyl group can influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-hexylthiophene: Similar in structure but with a hexyl group instead of a cyclohexyl group.
2,5-Dibromo-3-hexylthiophene: Contains two bromine atoms and a hexyl group.
Uniqueness
2-Bromo-3-cyclohexylthiophene is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and the properties of the materials derived from it .
Properties
IUPAC Name |
2-bromo-3-cyclohexylthiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c11-10-9(6-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFJXHGQCXKIAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(SC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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